molecular formula C26H22ClNO3S2 B4835775 (5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4835775
M. Wt: 496.0 g/mol
InChI Key: KZAKAEACAFFOIH-OEAKJJBVSA-N
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Description

(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate benzaldehyde derivatives with thiazolidinone precursors under specific reaction conditions. Common reagents used in the synthesis include:

  • Benzaldehyde derivatives
  • Thiazolidinone precursors
  • Catalysts such as piperidine or acetic acid
  • Solvents like ethanol or methanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or alkylation reactions using appropriate halogenating or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its potential therapeutic effects are evaluated through various biological assays.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-benzyl-5-{3-chloro-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-ethylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern on the benzylidene and thiazolidinone rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5E)-3-benzyl-5-[[3-chloro-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO3S2/c1-17-8-6-7-11-20(17)16-31-24-21(27)12-19(13-22(24)30-2)14-23-25(29)28(26(32)33-23)15-18-9-4-3-5-10-18/h3-14H,15-16H2,1-2H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZAKAEACAFFOIH-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-3-benzyl-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

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